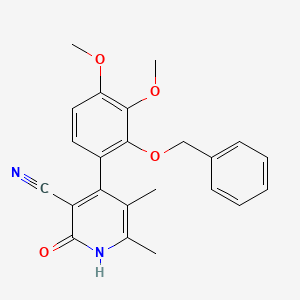
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as photodynamic therapy, pharmaceuticals, and fluorescent materials . This compound is characterized by the presence of a benzylsulfanyl group and a xanthenyl group attached to an acetamide moiety.
Métodos De Preparación
The synthesis of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate benzylsulfanyl-xanthene. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its structural similarity to other biologically active xanthene derivatives, it is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s fluorescent properties make it useful in the development of fluorescent dyes and probes for various industrial applications
Mecanismo De Acción
The mechanism of action of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to inhibition or modulation of their activity. The xanthenyl group may contribute to the compound’s fluorescent properties, allowing it to be used as a probe in biological studies .
Comparación Con Compuestos Similares
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be compared with other xanthene derivatives such as:
Xanthone: A parent compound of xanthene derivatives known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Thioxanthone: Similar to xanthone but contains a sulfur atom, which imparts different chemical and biological properties.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye in various applications, including biological imaging and diagnostics
The uniqueness of this compound lies in its specific structural features, such as the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other xanthene derivatives.
Propiedades
Número CAS |
7473-58-7 |
|---|---|
Fórmula molecular |
C22H19NO2S |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C22H19NO2S/c24-21(15-26-14-16-8-2-1-3-9-16)23-22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13,22H,14-15H2,(H,23,24) |
Clave InChI |
NCYXDZCQCSAFCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)

![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
